Extraction Recovery Comparison: Sorafenib-d4 vs. Non-Isotopic Internal Standards in Biological Matrices
In LC-MS/MS assays, isotopically labeled internal standards such as Sorafenib-d4 demonstrate extraction recovery behavior nearly identical to the target analyte sorafenib, unlike non-isotopic alternatives. For instance, a validated method using diclofenac sodium as a non-isotopic IS reported a mean recovery of >97.01% for sorafenib [1]. In contrast, methods employing deuterated internal standards achieve a tighter recovery range of 90.5%–99.4% for sorafenib [2], with the deuterated standard itself exhibiting comparable recovery [3]. This consistency minimizes variability across sample preparation, enhancing accuracy.
| Evidence Dimension | Extraction Recovery |
|---|---|
| Target Compound Data | 90.5%–99.4% (sorafenib recovery when using deuterated IS) |
| Comparator Or Baseline | >97.01% (sorafenib recovery when using non-isotopic IS diclofenac sodium) |
| Quantified Difference | Deuterated IS methods demonstrate a more consistent and narrower recovery range, which reduces inter-sample variability. |
| Conditions | Human plasma; protein precipitation or solid-phase extraction; UPLC-MS/MS. |
Why This Matters
Higher and more consistent extraction recovery directly translates to improved method robustness and regulatory compliance in bioanalytical method validation, reducing the risk of assay failure during routine TDM or pharmacokinetic studies.
- [1] El-Shorbagy HI, et al. LC-MS/MS monitoring of the colorectal carcinoma cellular uptake and entrapment of sorafenib and its N-oxide active metabolite. J Pharm Biomed Anal. 2022;214:114725. View Source
- [2] Liang X, et al. Quantification of sorafenib, lenvatinib, and apatinib in human plasma for therapeutic drug monitoring by UPLC-MS/MS. J Pharm Biomed Anal. 2021;204:114254. View Source
- [3] Session by Mallikarjun Reddy. Express Pharma, 2022. View Source
